

# Application Notes and Protocols for Studying BMS-986470 Resistance Using Lentiviral Transduction

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## Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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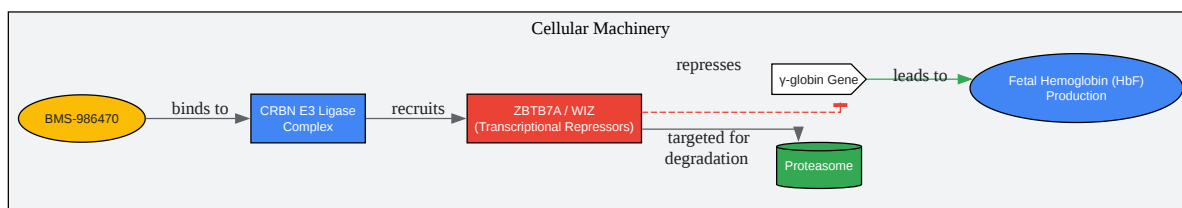
## Introduction

**BMS-986470** is a first-in-class, orally active dual molecular glue degrader that targets the transcriptional repressors ZBTB7A and WIZ for proteasomal degradation.<sup>[1][2][3][4]</sup> This degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the induction of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease (SCD).<sup>[1][2][5]</sup> As with any targeted therapy, the development of drug resistance is a potential clinical challenge. This document provides detailed application notes and protocols for utilizing lentiviral transduction to investigate potential mechanisms of resistance to **BMS-986470**.

Lentiviral vectors are efficient tools for stable gene delivery to a wide range of mammalian cells, including primary and non-dividing cells.<sup>[6][7][8]</sup> They enable long-term gene expression or knockout, making them ideal for creating cellular models of drug resistance. The protocols outlined below describe the use of lentiviral systems for both gain-of-function (overexpression of candidate resistance genes) and loss-of-function (CRISPR/Cas9-mediated gene knockout) screens to identify genes and pathways that may confer resistance to **BMS-986470**.

## Signaling Pathway and Experimental Workflow

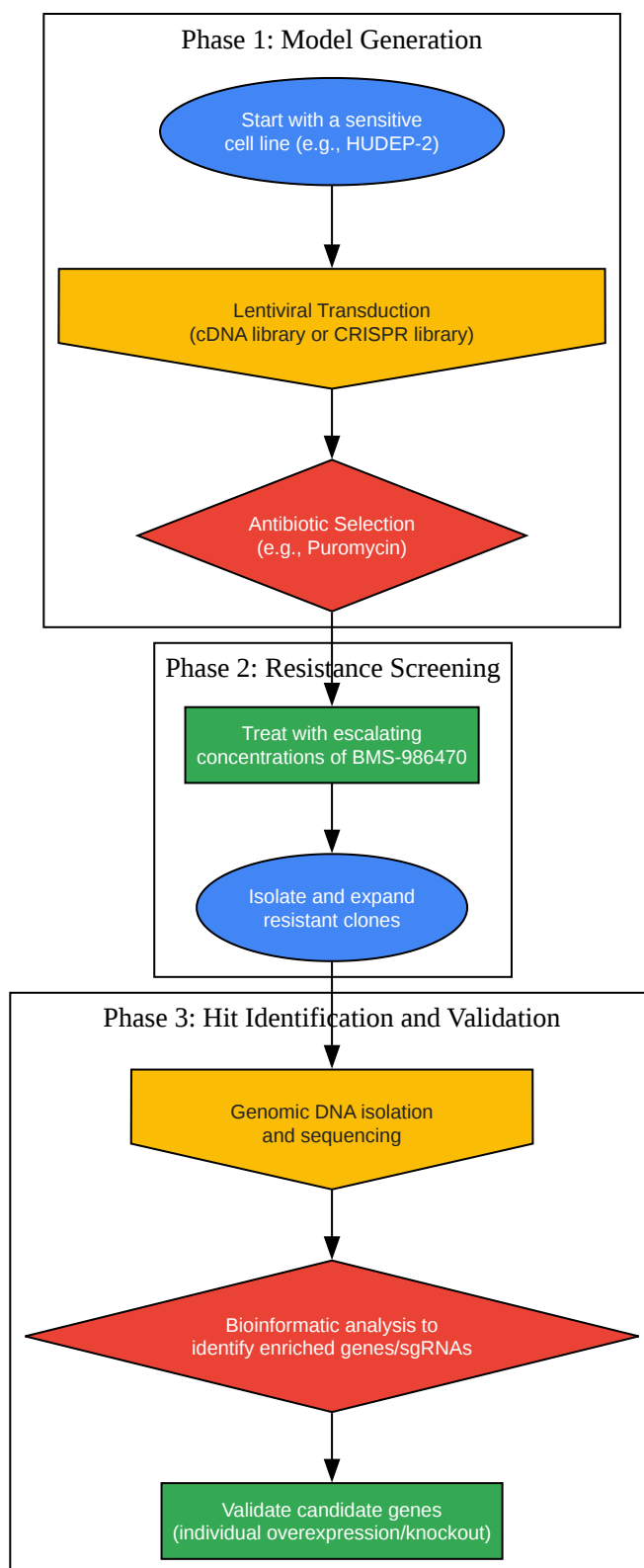
The mechanism of action of **BMS-986470** involves hijacking the CRBN E3 ligase to induce the degradation of ZBTB7A and WIZ, which normally repress the expression of the  $\gamma$ -globin gene. Understanding this pathway is crucial for designing experiments to study resistance.



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**Figure 1: BMS-986470 Mechanism of Action.**

The following workflow outlines the general steps for identifying resistance mechanisms to **BMS-986470** using lentiviral-based approaches.



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**Figure 2:** Lentiviral Screening Workflow.

## Quantitative Data Summary

The following tables present hypothetical data that could be generated during the study of **BMS-986470** resistance.

Table 1: IC50 Values of **BMS-986470** in Sensitive and Resistant Cell Lines

Cell Line	Description	IC50 (nM) of BMS-986470	Fold Resistance
HUDEP-2 (Parental)	Sensitive parental cell line	10	1
HUDEP-2-BR1	BMS-986470 Resistant Clone 1	250	25
HUDEP-2-BR2	BMS-986470 Resistant Clone 2	480	48

Table 2: Relative Expression of Candidate Genes in Resistant Clones

Gene	Putative Function	HUDEP-2 (Parental) Relative mRNA Expression	HUDEP-2-BR1 Relative mRNA Expression	HUDEP-2-BR2 Relative mRNA Expression
CRBN	E3 ubiquitin ligase component	1.0	0.2	0.1
ZBTB7A	BMS-986470 target	1.0	5.2	6.8
WIZ	BMS-986470 target	1.0	4.5	5.9
ABCB1	Drug efflux pump	1.0	15.7	21.3

## Experimental Protocols

## Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

This protocol describes the creation of a cell line that stably expresses Cas9 nuclease, which is a prerequisite for CRISPR-based screening.

### Materials:

- HUDEP-2 cells (or other relevant cell line)
- LentiCas9-Blast plasmid (contains Cas9 and Blasticidin resistance gene)
- HEK293T cells for lentivirus production
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- Complete cell culture medium
- Polybrene
- Blasticidin

### Procedure:

- Lentivirus Production:
  - Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and packaging plasmids using a suitable transfection reagent.
  - Incubate for 48-72 hours.
  - Collect the virus-containing supernatant and filter through a 0.45  $\mu\text{m}$  filter.
- Transduction of Target Cells:

- Seed HUDEP-2 cells at a density that will result in 50-70% confluency on the day of transduction.
- Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.[9][10]
- Incubate for 24 hours.
- Selection of Stable Cas9-Expressing Cells:
  - Replace the virus-containing medium with fresh medium containing the appropriate concentration of Blasticidin (determined by a kill curve).
  - Continue to culture the cells in the presence of Blasticidin, changing the medium every 2-3 days, until all non-transduced cells are eliminated.
  - Expand the surviving pool of Cas9-expressing cells.

## Protocol 2: Pooled Lentiviral CRISPR Knockout Screen for BMS-986470 Resistance

This protocol outlines a genome-wide or targeted CRISPR knockout screen to identify genes whose loss confers resistance to **BMS-986470**.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Stable Cas9-expressing HUDEP-2 cells
- Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
- HEK293T cells
- Lentiviral packaging plasmids
- Transfection reagent
- Complete cell culture medium
- Polybrene

- Puromycin
- **BMS-986470**
- Genomic DNA extraction kit
- PCR reagents for library amplification
- Next-generation sequencing platform

Procedure:

- Lentivirus Production of sgRNA Library:
  - Produce the lentiviral sgRNA library in HEK293T cells as described in Protocol 1.
- Transduction of Cas9-Expressing Cells:
  - Transduce the Cas9-expressing HUDEP-2 cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
  - Select transduced cells with puromycin.
- **BMS-986470** Selection:
  - Split the transduced cell population into two groups: a control group (treated with vehicle) and a **BMS-986470**-treated group.
  - Treat the cells with a concentration of **BMS-986470** that is lethal to the majority of the cells (e.g., 10x IC<sub>50</sub>).
  - Continue to culture the cells, allowing resistant populations to emerge and expand.
- Identification of Enriched sgRNAs:
  - Isolate genomic DNA from both the control and **BMS-986470**-resistant populations.
  - Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

- Analyze the PCR products by next-generation sequencing to determine the relative abundance of each sgRNA in the two populations.
- Identify sgRNAs that are significantly enriched in the **BMS-986470**-resistant population.

## Protocol 3: Validation of Candidate Resistance Genes

This protocol describes the validation of individual candidate genes identified from the CRISPR screen.

Materials:

- Parental HUDEP-2 cells
- Lentiviral vectors for individual sgRNA expression or cDNA overexpression
- HEK293T cells
- Lentiviral packaging plasmids
- Transfection reagent
- Complete cell culture medium
- Polybrene
- Puromycin or other selection antibiotic
- **BMS-986470**
- Reagents for cell viability assays (e.g., CellTiter-Glo)
- Reagents for Western blotting and qPCR

Procedure:

- Generate Individual Gene Knockout or Overexpression Cell Lines:

- Individually transduce parental HUDEP-2 cells with lentiviruses carrying sgRNAs targeting the candidate genes or with lentiviruses carrying the cDNAs of the candidate genes.
- Select for successfully transduced cells using the appropriate antibiotic.
- Assess **BMS-986470** Sensitivity:
  - Determine the IC50 of **BMS-986470** in the engineered cell lines and compare it to the parental cell line using a cell viability assay.
- Mechanism of Action Studies:
  - If a candidate gene is validated, perform further experiments to elucidate the mechanism of resistance. This may include:
    - Western blotting to assess the expression levels of CRBN, ZBTB7A, WIZ, and downstream markers.
    - qPCR to measure the mRNA levels of  $\gamma$ -globin and other relevant genes.
    - Co-immunoprecipitation assays to investigate protein-protein interactions within the E3 ligase complex.

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